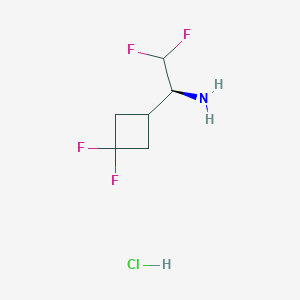

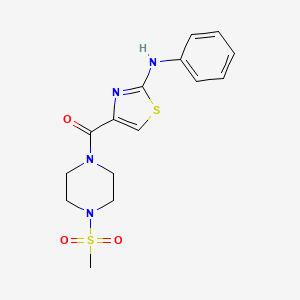

![molecular formula C22H22F3N3O4S B2868104 Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate CAS No. 383146-98-3](/img/structure/B2868104.png)

Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Nucleophilic Reactions and Derivative Synthesis

Research has demonstrated the versatility of nucleophilic reactions involving compounds with similar structural characteristics, leading to the formation of various derivatives. For instance, studies on the reactions of 3-benzenesulfonyloxyalloxazine and its methyl analog with nucleophilic reagents have showcased the production of derivatives such as carboxy-s-triazoloquinoxalin-1(2H)-ones and corresponding esters or amides, highlighting the potential for creating a broad array of chemically significant compounds (Hamby & Bauer, 1987).

Catalyzed Synthesis

The use of catalysis in the synthesis of complex molecules has been explored, with 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate facilitating the one-pot synthesis of benzo[f]indeno[1,2-b]quinoline-12-one derivatives. This method is noted for its high yields, simplicity, and short reaction times, which could be applicable in developing methodologies for synthesizing compounds related to Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate (Khaligh, 2015).

Antiviral Activity

Investigations into the antiviral properties of related compounds have been conducted, with a study on the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation revealing weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests potential applications in antiviral drug development (Luo et al., 2012).

Green Synthesis

The development of environmentally friendly synthetic methods has also been a focus, with research on the green, one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Brønsted acidic ionic liquid as a novel and reusable catalyst. Such studies underscore the importance of sustainable approaches in chemical synthesis, which could be extended to the production of compounds like this compound (Davoodnia et al., 2010).

Antimicrobial Activity

The synthesis and evaluation of new chemical entities for antimicrobial activity is another significant area of research. Studies have shown the development of compounds with potential antibacterial and antifungal properties, which could inform future investigations into the biological activities of this compound and its derivatives (Anisetti & Reddy, 2012).

Properties

IUPAC Name |

methyl 3-[4-imino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-2-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O4S/c1-30-17-10-15-16(11-18(17)31-2)27-21(33-8-7-19(29)32-3)28(20(15)26)12-13-5-4-6-14(9-13)22(23,24)25/h4-6,9-11,26H,7-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSKAMBMVROOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)OC)CC3=CC(=CC=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

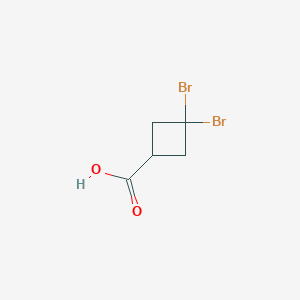

![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)

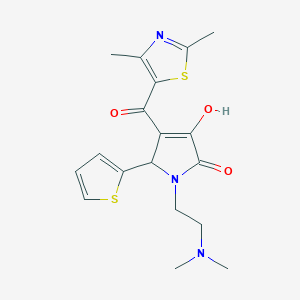

![1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)

![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)

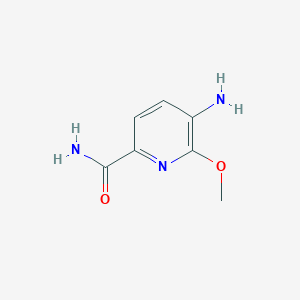

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)

![3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2868040.png)

![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)

![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)